tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-8-9-7-10(13)14-16(9)6-5-15(8)11(17)18-12(2,3)4/h7-8H,5-6H2,1-4H3,(H2,13,14) |
InChI Key |
IUJITVYEJJODIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=NN2CCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on solvent polarity, temperature, and catalyst presence. Ethanol with acetic acid (1.08 g, 6 equiv) promotes proton transfer and stabilizes intermediates, while oxygen aids in dehydrogenation to aromatize the ring. Substituting ethanol with dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) may alter reaction kinetics but risks side-product formation.
tert-Butoxycarbonyl (Boc) Protection at Position 5
The Boc group is introduced to protect the secondary amine at position 5, enhancing solubility and stability during subsequent reactions. A standard protocol involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane.
Coupling Reagents and Conditions
Optimal yields (90–95%) are achieved using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA in DMF, which activate the carboxylate intermediate for nucleophilic attack by the Boc group. The reaction is monitored via thin-layer chromatography (TLC) and quenched with aqueous sodium bicarbonate to isolate the Boc-protected product.
Methyl Group Introduction at Position 4
The 4-methyl substituent is incorporated during cyclization or via post-functionalization. Pre-cyclization alkylation of 1,3-dicarbonyl precursors with methyl iodide in the presence of potassium carbonate provides methylated intermediates. Alternatively, Friedel-Crafts alkylation post-cyclization using methyl triflate and Lewis acids (e.g., AlCl₃) introduces the methyl group, though this risks regiochemical ambiguity.
Purification and Characterization
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient, achieving >95% purity. Structural confirmation is performed via:
-
¹H-NMR : Characteristic singlets for tert-butyl (δ 1.45 ppm) and methyl groups (δ 2.10 ppm).
-
¹³C-NMR : Peaks at δ 155.2 ppm (Boc carbonyl) and δ 28.4 ppm (tert-butyl carbons).
-
Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 323.2 consistent with the molecular formula C₁₃H₂₂N₄O₂.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing reactions at N1 vs. N5 during Boc protection are minimized using sterically hindered bases like DIPEA.
-
Byproduct Formation : Reverse-phase HPLC effectively separates methyl regioisomers and de-Boc contaminants.
-
Scale-Up Limitations : Transitioning from batch to flow chemistry improves heat transfer and reduces reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents or nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties by acting as a kinase inhibitor. Kinases are enzymes that play a vital role in cell signaling pathways, and their dysregulation is often associated with cancer progression. The compound's ability to inhibit specific kinases can impede cancer cell proliferation and survival, positioning it as a potential therapeutic agent in oncology.
Case Study:
A study demonstrated that tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate effectively inhibited the growth of various cancer cell lines. The mechanism of action was linked to its interaction with ATP-binding sites of kinases, leading to reduced phosphorylation and subsequent cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems and exhibit antioxidant effects, which are crucial for protecting neuronal cells from oxidative stress and apoptosis.
Research Findings:
In vitro assays indicated that this compound significantly reduced neuronal cell death induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in developing treatments for inflammatory diseases and conditions characterized by excessive inflammation.
Experimental Evidence:
A series of assays demonstrated that the compound downregulated the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This highlights its potential as an anti-inflammatory agent.
Structure-Activity Relationship Studies
The structural characteristics of this compound have prompted extensive structure-activity relationship (SAR) studies. These studies aim to optimize its pharmacological properties by modifying its chemical structure while retaining or enhancing its biological activity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution at position 3 | Enhanced kinase inhibition | |
| Alteration of the carboxylate group | Improved solubility and bioavailability | |
| Variation in the tert-butyl group | Changes in receptor affinity |
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives exhibit structural diversity, with variations in substituents impacting reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Reactivity :
- Boronate ester derivatives (e.g., CAS N/A in ) are pivotal in Suzuki reactions, enabling rapid diversification of the pyrazolo[1,5-a]pyrazine scaffold .
- Halogenated analogs (e.g., 3-bromo in ) serve as intermediates for late-stage functionalization via palladium-catalyzed couplings .
Biological Activity: The Autotaxin-inhibiting derivative () highlights the scaffold’s applicability in targeting enzymatic pathways, with submicromolar potency . Amino and aminomethyl substituents () improve solubility, critical for pharmacokinetic optimization .
Synthetic Utility :
Biological Activity
Tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (CAS No. 2306269-66-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer. Preliminary studies indicate that this compound may inhibit certain kinases involved in tumor growth and proliferation .
- Anticancer Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown inhibitory effects on cell proliferation in HeLa and HCT116 cells, suggesting a potential role in cancer therapeutics .
- Neuroprotective Effects : Some studies suggest that pyrazolo derivatives may also exhibit neuroprotective properties by modulating pathways involved in neurodegeneration .
Biological Activity Data
| Activity | Target/Cell Line | Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | Various | Inhibition of tumor growth | |
| Anticancer | HeLa cells | Cytotoxicity | |
| Neuroprotection | Neuronal cells | Modulation of neurodegeneration |
Case Studies
- In Vitro Studies on Cancer Cells :
- Mechanistic Studies :
- Neuroprotective Studies :
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate?
Answer:
- Hydrogenation : Use Pt/C under H₂ (50°C, 4 hours) for selective reduction of nitro or imine intermediates, as demonstrated in pyrazolo-pyrazine analogs .
- Bromination : Functionalize the pyrazolo[1,5-a]pyrazine core using N-bromosuccinimide (NBS) in anhydrous MeCN (3 hours, room temperature) to introduce halogens for downstream coupling .
- Boc Deprotection : Remove the tert-butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA) in dichloromethane (2 hours, room temperature), followed by neutralization with NaHCO₃ .
Basic: How can spectroscopic methods validate the structure and purity of this compound?
Answer:
- NMR : Analyze - and -NMR for characteristic signals of the pyrazolo[1,5-a]pyrazine ring (e.g., downfield shifts for NH at δ 8–9 ppm) and tert-butyl groups (δ 1.4–1.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting the [M+H]⁺ ion (e.g., m/z ≈ 295 for C₁₂H₁₈N₄O₂).
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and NH/amine vibrations at 3300–3500 cm⁻¹ .
Advanced: How can computational methods optimize functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?
Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity and transition states for electrophilic substitution at position 7, guided by frontier molecular orbital analysis .
- Solvent Effects : Simulate solvent interactions (e.g., MeCN vs. THF) using COSMO-RS models to optimize reaction rates and yields .
- Machine Learning : Train models on existing pyrazolo[1,5-a]pyrazine reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) for cross-coupling .
Advanced: How to address low yields in coupling reactions involving this compound?
Answer:
- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or Buchwald-Hartwig catalysts under varying temperatures (60–110°C) for Suzuki or Buchwald couplings .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between solvent polarity, base (e.g., K₂CO₃ vs. Cs₂CO₃), and ligand (e.g., XPhos) .
- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., tert-butyl ester cleavage) and adjust anhydrous conditions or reaction time .
Advanced: How to resolve discrepancies in NMR data for tautomeric forms of this compound?
Answer:
- Variable Temperature NMR : Perform experiments (e.g., –40°C to 80°C) to freeze tautomeric equilibria and identify dominant forms .
- 2D NMR (HSQC, NOESY) : Correlate NH protons with adjacent carbons or spatial proximity to methyl groups to assign tautomers .
- Theoretical Calculations : Compare computed -NMR chemical shifts (GIAO method) with experimental data to validate tautomeric assignments .
Advanced: What strategies enhance enantiomeric purity in chiral derivatives of this compound?
Answer:
- Chiral Resolution : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation or Pd-catalyzed couplings .
- Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of diastereomers .
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to isolate enantiopure crystals via diastereomeric salt formation .
Advanced: How to design a stability study for this compound under varying storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks, monitoring degradation via HPLC .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .
- Mass Balance : Quantify hydrolyzed products (e.g., free amine or carboxylic acid) and correlate with pH-dependent degradation pathways .
Advanced: How can AI-driven platforms accelerate reaction optimization for this compound?
Answer:
- Automated High-Throughput Screening : Integrate robotic platforms with AI to test >100 solvent/catalyst combinations in parallel .
- Reinforcement Learning : Train algorithms to iteratively adjust reaction parameters (e.g., equivalents, time) based on real-time yield data .
- Predictive Retrosynthesis : Use tools like IBM RXN for retro-synthetic pathway generation, prioritizing routes with minimal Boc protection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
